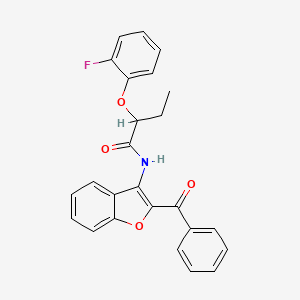![molecular formula C25H29N3O4 B11567727 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11567727.png)
2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a decahydroquinoxalin ring, and an acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Decahydroquinoxalin Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate product with 2-methylphenylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea
Uniqueness
2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(2-methylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a decahydroquinoxalin ring, and an acetamide moiety sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[1-(4-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4/c1-16-7-3-4-8-19(16)26-23(29)15-22-24(30)27-20-9-5-6-10-21(20)28(22)25(31)17-11-13-18(32-2)14-12-17/h3-4,7-8,11-14,20-22H,5-6,9-10,15H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
NDZHAQDFOVTZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11567645.png)

![1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567667.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11567670.png)
![2-(3-chlorophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11567678.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567679.png)
![1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567683.png)
![(2E)-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11567694.png)
![2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate](/img/structure/B11567697.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567701.png)
![N-(3-fluoro-4-methylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11567702.png)
![1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11567703.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11567704.png)
![2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11567705.png)
